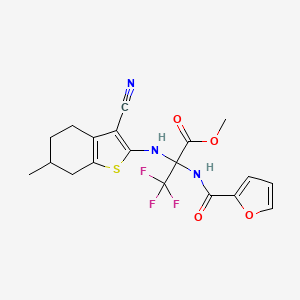
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one
Descripción general
Descripción
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one, also known as Daphnetin, is a naturally occurring coumarin derivative that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of inflammatory mediators such as NF-κB and COX-2, thereby reducing inflammation. 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one also scavenges free radicals and inhibits lipid peroxidation, which contributes to its antioxidant properties. In addition, 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one induces apoptosis and inhibits cell proliferation, which is beneficial in cancer treatment.
Biochemical and Physiological Effects:
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one also reduces oxidative stress and improves antioxidant enzyme activity. Furthermore, 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has been shown to inhibit platelet aggregation and reduce blood viscosity, which is beneficial in preventing thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has several advantages for lab experiments. It is readily available and can be synthesized chemically, which makes it easy to obtain for research purposes. 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one also has low toxicity and is well-tolerated in animal studies. However, one limitation of using 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several potential future directions for 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one-based drugs for the treatment of cancer and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and efficacy of 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one in human clinical trials.
Conclusion:
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one is a naturally occurring coumarin derivative that has gained significant attention in scientific research due to its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, anticancer, anticoagulant, and neuroprotective properties and has been shown to have a positive effect on cardiovascular diseases, liver diseases, and osteoporosis. 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one can be synthesized chemically and is readily available for research purposes. Further studies are needed to investigate its potential use in the treatment of various diseases and to develop 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one-based drugs for clinical use.
Aplicaciones Científicas De Investigación
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, anticancer, anticoagulant, and neuroprotective properties. 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has also been shown to have a positive effect on cardiovascular diseases, liver diseases, and osteoporosis.
Propiedades
IUPAC Name |
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)oxan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O3/c1-6(2)4-14-7(13,3-5(6)12)8(9,10)11/h13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCRVAEEUISSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CC1=O)(C(Cl)(Cl)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate](/img/structure/B4292598.png)
![methyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]alaninate](/img/structure/B4292599.png)

![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate](/img/structure/B4292611.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B4292617.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292638.png)
![N-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4292644.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4292651.png)
![5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B4292661.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4292685.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(3,4-dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4292690.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(3-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4292695.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4292703.png)